molecular formula C20H20ClN3O5S B2379639 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride CAS No. 1216953-63-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride

Cat. No. B2379639
CAS RN: 1216953-63-7
M. Wt: 449.91
InChI Key: CZJFWKCBOJVIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride is a useful research compound. Its molecular formula is C20H20ClN3O5S and its molecular weight is 449.91. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The scientific research applications of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride and related sulfonamide derivatives have been explored in various fields, primarily focusing on their potent biological activities. The following sections detail some of these applications, highlighting the significance of this compound and its derivatives in scientific research.

Anticancer Activity

Cytotoxic Activity Against Cancer Cell Lines

Some novel sulfonamide derivatives have shown significant cytotoxic activity against various cancer cell lines. For instance, a study by Ghorab et al. (2015) synthesized sulfonamide derivatives and evaluated their in vitro anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. One compound exhibited potent activity against breast cancer cell lines with an IC55 value of 66.6 μM, compared to the reference drug 5-fluorouracil with an IC50 value of 77.28 μM, demonstrating the potential of sulfonamide derivatives in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Antimicrobial Activity

Enhanced Antimicrobial and Antifungal Activities

Dixit et al. (2010) reported on the synthesis of a novel bi-dentate ligand with significant increases in antimicrobial and antifungal activities compared to the parent 8-hydroxyquinoline and sulfonamides. This highlights the potential of these compounds in the development of new antimicrobial agents (Dixit, Vanparia, Patel, Jagani, Doshi, & Dixit, 2010).

Enzyme Inhibition

α-Glucosidase and Acetylcholinesterase Inhibitors

Abbasi et al. (2019) investigated the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. The compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase, offering insights into potential treatments for diseases related to these enzymes (Abbasi, Riaz, Rehman, Siddiqui, Shah, Ashraf, Lodhi, & Khan, 2019).

Anti-Inflammatory and Antimicrobial Agents

Potential Anti-Inflammatory and Antimicrobial Agents

Ahmed et al. (2018) synthesized new lipophilic acetamide derivatives, showing promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains, and appreciable antifungal activity. The study indicates these compounds as potential anti-inflammatory and antimicrobial agents (Ahmed, Ihmaid, Omar, Shehata, Rateb, Zayed, Ahmed, & Elaasser, 2018).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[isoquinolin-5-ylsulfonyl(methyl)amino]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S.ClH/c1-23(29(25,26)19-4-2-3-15-11-21-8-7-16(15)19)12-20(24)22-10-14-5-6-17-18(9-14)28-13-27-17;/h2-9,11H,10,12-13H2,1H3,(H,22,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJFWKCBOJVIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=CC=CC4=C3C=CN=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.